molecular formula C31H38O17 B1180812 Tenuifoliside A CAS No. 139726-35-5

Tenuifoliside A

Cat. No.: B1180812
CAS No.: 139726-35-5
M. Wt: 682.6 g/mol
InChI Key: BBUQNXDJRVCZTI-UHFFFAOYSA-N
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Description

Tenuifoliside A is a bioactive oligosaccharide ester extracted from the roots of Polygala tenuifolia, a traditional medicinal plant used in China and Korea. This compound has garnered attention due to its neuroprotective, anti-apoptotic, and anti-depressant properties .

Mechanism of Action

Target of Action

Tenuifoliside A primarily targets the ERK (Extracellular signal-regulated kinases) pathway . ERK is a key component in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation and differentiation .

Mode of Action

This compound exhibits its neurotrophic effects and promotes cell proliferation through the ERK/CREB/BDNF signaling pathway . It has been shown to induce a rapid and marked induction of ERK1/2 phosphorylation, which is a crucial step in the activation of the ERK pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to improve neural cell function by reducing serum CORT, ACTH, and CRH levels; increasing SOD activity; decreasing brain monoamine oxidase (MAO-A and MAO-B) activity and serum malondialdehyde (MDA) levels; promoting autophagy and inhibiting neuroinflammation; and regulating the glutamate AMPA receptor .

Result of Action

This compound has been found to have neuroprotective and anti-apoptotic effects . In rat glioma cells (C6 cells), this compound has shown neuroprotective effects and promoted cell proliferation . It also has antidepressant-like effects , as demonstrated in pharmacological depression models .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound increases the viability of C6 cells in a concentration-dependent manner, but at a high concentration (60 μM), it suppresses cell viability and induces the release of LDH, showing a toxic effect . This suggests that the concentration of this compound in the environment can significantly influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Tenuifoliside A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) signaling pathways. These interactions lead to the phosphorylation of key proteins such as Akt and cyclic AMP response element-binding protein (CREB), which are essential for neural differentiation and neurite outgrowth . Additionally, this compound has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), further promoting neuronal survival and growth .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes neurite outgrowth and enhances cell viability. Studies have demonstrated that this compound increases the percentage of neurite-bearing cells and promotes neurite extension in PC12 cells . This compound also influences cell signaling pathways, such as the PI3K/Akt and MEK/ERK/CREB pathways, leading to increased phosphorylation of key proteins involved in neural differentiation . Furthermore, this compound has been shown to protect against corticosterone-induced neuron damage in SH-SY5Y cells, highlighting its neuroprotective effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and activates the PI3K and ERK signaling pathways, leading to the phosphorylation of Akt and CREB . These phosphorylated proteins play a crucial role in promoting neurite outgrowth and enhancing neuronal survival. Additionally, this compound has been shown to increase the expression of BDNF, which further supports neuronal growth and differentiation . The activation of these signaling pathways and the subsequent increase in BDNF expression are essential for the neuroprotective and cognitive-enhancing effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity for extended periods . The degradation of this compound can occur under alkaline conditions, leading to a decrease in its bioactivity . Long-term studies have demonstrated that this compound continues to promote neurite outgrowth and enhance neuronal survival over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and protect against neuronal damage without causing any adverse effects . At higher doses, this compound may exhibit toxic effects, leading to decreased cell viability and potential neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize the benefits of this compound while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways influenced by this compound is the PI3K/Akt signaling pathway, which plays a crucial role in regulating cell growth, survival, and metabolism . Additionally, this compound has been shown to affect the MEK/ERK/CREB signaling pathway, further influencing cellular metabolism and gene expression . These interactions highlight the complex metabolic network in which this compound operates, contributing to its diverse biological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within different tissues and cells is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites of action.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various signaling molecules and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its appropriate cellular compartments . The precise subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.

Chemical Reactions Analysis

Properties

IUPAC Name

[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)46-28-24(37)20(12-32)47-31(28,14-33)48-30-26(39)25(38)23(36)21(45-30)13-44-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUQNXDJRVCZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201104704
Record name α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-(4-hydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201104704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139726-35-5
Record name α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-(4-hydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139726-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-(4-hydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201104704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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